molecular formula C10H13NO3S B13523587 3-(4-(Methylsulfonyl)phenoxy)azetidine

3-(4-(Methylsulfonyl)phenoxy)azetidine

Cat. No.: B13523587
M. Wt: 227.28 g/mol
InChI Key: XJQMGQZKZIXLCZ-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy group, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenoxy)azetidine typically involves the reaction of 4-(methylsulfonyl)phenol with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with an azetidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-(Methylsulfonyl)phenoxy)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the methylsulfonyl group contribute to its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Methylsulfonyl)phenoxy)azetidine stands out due to its four-membered ring structure, which imparts unique reactivity and stability. The presence of the methylsulfonyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-(4-methylsulfonylphenoxy)azetidine

InChI

InChI=1S/C10H13NO3S/c1-15(12,13)10-4-2-8(3-5-10)14-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

XJQMGQZKZIXLCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

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